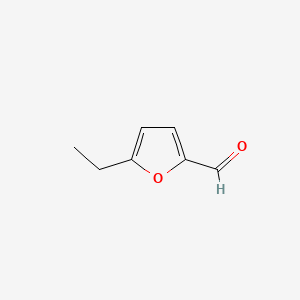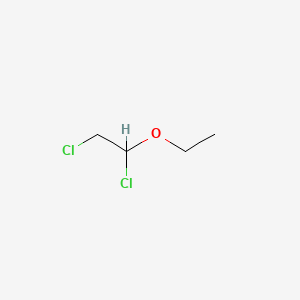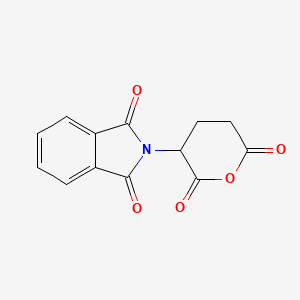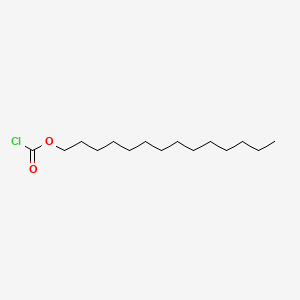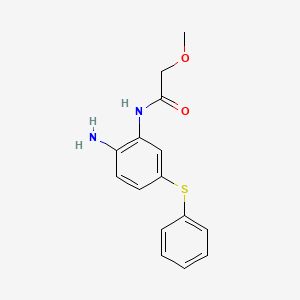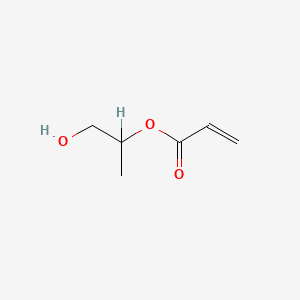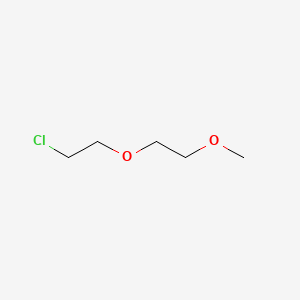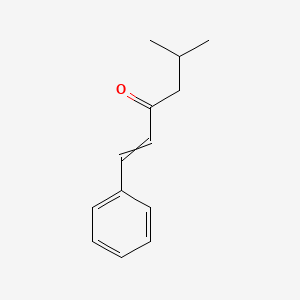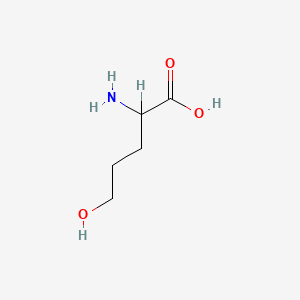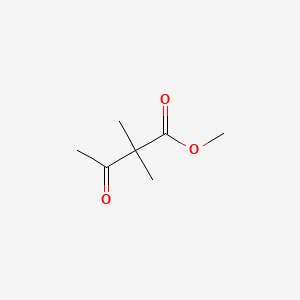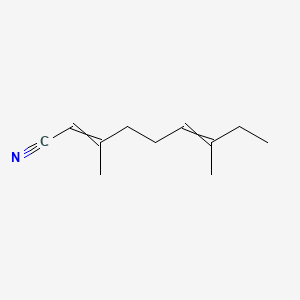
3,7-Dimethylnona-2,6-dienenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethylnona-2,6-dienenitrile is an organic compound with the molecular formula C11H17N . It is known for its application in the fragrance industry, particularly in perfumes for cosmetics and household products . The compound is characterized by its unique structure, which includes a nitrile group and multiple double bonds.
Wissenschaftliche Forschungsanwendungen
3,7-Dimethylnona-2,6-dienenitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological systems are studied to understand its potential effects and applications.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Vorbereitungsmethoden
The synthesis of 3,7-Dimethylnona-2,6-dienenitrile involves several synthetic routes. One common method is the reaction of appropriate alkenes with nitrile-containing reagents under controlled conditions . Industrial production methods often involve catalytic processes to ensure high yield and purity . The specific reaction conditions, such as temperature, pressure, and catalysts used, can vary depending on the desired scale and efficiency of production .
Analyse Chemischer Reaktionen
3,7-Dimethylnona-2,6-dienenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The double bonds in the compound allow for substitution reactions with halogens and other electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate , reducing agents such as lithium aluminum hydride , and halogens for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Wirkmechanismus
The mechanism of action of 3,7-Dimethylnona-2,6-dienenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions , while the double bonds can undergo electrophilic addition . These interactions can affect various biochemical pathways, depending on the specific context and application .
Vergleich Mit ähnlichen Verbindungen
3,7-Dimethylnona-2,6-dienenitrile can be compared with other similar compounds such as:
- 3,7-Dimethyl-2,6-octadienenitrile
- 3,7-Dimethyl-2,6-decadienenitrile
These compounds share similar structural features but differ in the length of their carbon chains and the position of double bonds . The unique combination of the nitrile group and the specific arrangement of double bonds in this compound gives it distinct chemical properties and applications .
Eigenschaften
CAS-Nummer |
61792-11-8 |
|---|---|
Molekularformel |
C11H17N |
Molekulargewicht |
163.26 g/mol |
IUPAC-Name |
(2Z,6E)-3,7-dimethylnona-2,6-dienenitrile |
InChI |
InChI=1S/C11H17N/c1-4-10(2)6-5-7-11(3)8-9-12/h6,8H,4-5,7H2,1-3H3/b10-6+,11-8- |
InChI-Schlüssel |
DHJVLXVXNFUSMU-HOLFWZHHSA-N |
SMILES |
CCC(=CCCC(=CC#N)C)C |
Isomerische SMILES |
CC/C(=C/CC/C(=C\C#N)/C)/C |
Kanonische SMILES |
CCC(=CCCC(=CC#N)C)C |
| 61792-11-8 | |
Piktogramme |
Environmental Hazard |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


